Product packaging for 1,5-Cyclododecadiene(Cat. No.:CAS No. 1684-05-5)

1,5-Cyclododecadiene

Cat. No.: B1180953
CAS No.: 1684-05-5
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Description

1,5-Cyclododecadiene (C12H20) is a cyclic diene that serves as a versatile intermediate in organic synthesis and industrial chemistry. Its primary research value lies in its role as a precursor for a wide range of high-value chemicals and materials. It is a key intermediate in the synthesis of 1,5,9-cyclododecatriene (CDT), a critical monomer in the production of Nylon-12, a polymer essential for lightweight engineering components in the automotive and aerospace industries . Furthermore, this compound can be epoxidized to form 1,2-epoxy-5,9-cyclododecadiene (ECDD) . ECDD is a highly functionalized molecule with significant applications, serving as a building block for cross-linked polymers used in batteries, capacitors, and specialty coatings . Beyond polymers, ECDD and its derivatives are valuable in the perfume industry, where they are used as ingredients for creating musk, earthy, and woody fragrances . The compound is also utilized as a ligand in the preparation of various transition metal complexes, which are employed in catalytic systems . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B1180953 1,5-Cyclododecadiene CAS No. 1684-05-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1684-05-5

Molecular Formula

C7H7N3O

Synonyms

(1E,5E)-1,5-Cyclododecadiene

Origin of Product

United States

Advanced Synthetic Methodologies for 1,5 Cyclododecadiene and Its Functionalized Derivatives

Catalytic Pathways for 1,5-Cyclododecadiene (B94798) Synthesis from Precursors (e.g., Butadiene Trimerization)

The industrial synthesis of 1,5,9-cyclododecatriene (B1592173) (CDT), a direct precursor to this compound, is predominantly achieved through the cyclotrimerization of 1,3-butadiene. This process often employs Ziegler-Natta type catalysts, such as those based on titanium tetrachloride (TiCl₄) and an organoaluminum compound like ethylaluminum sesquichloride (Et₃Al₂Cl₃). researchgate.netfigshare.com The reaction is typically carried out under mild conditions, for instance, at temperatures ranging from 70 to 80°C and pressures around 2 bar. google.com

Different catalyst systems can lead to various isomers of CDT. For example, catalysts containing titanium, chromium, or nickel can produce all-trans, trans,trans,cis-, and cis,cis,trans-cyclododecatri-1,5,9-ene. researchgate.net The choice of catalyst and reaction conditions significantly influences the selectivity towards the desired CDT isomers and the formation of by-products. Common by-products include dimers of butadiene such as 1,5-cyclooctadiene (B75094) and 4-vinylcyclohexene. google.comgoogle.com

Research has shown that the molar ratio of the catalyst components and the temperature are critical parameters affecting the selectivity of the trimerization process. researchgate.net For the Et₃Al₂Cl₃/TiCl₄ system in a toluene (B28343) medium, a statistical experimental design revealed that the molar ratio of Et₃Al₂Cl₃ to Ti and the temperature have the most significant impact on the selectivity of CDT formation. researchgate.net An increase in these parameters initially enhances selectivity, which then declines after reaching a maximum. researchgate.net

The hydrogenation of 1,5,9-cyclododecatriene is the subsequent step to produce this compound. This partial hydrogenation needs to be selective to avoid the formation of cyclododecene (B75492) and fully saturated cyclododecane (B45066). researchgate.net

Selective Functionalization Strategies of this compound

Epoxidation Reactions and Control of Stereoselectivity

The epoxidation of cyclododecadiene isomers is a key transformation for producing valuable intermediates. The reaction involves the oxidation of one or more double bonds to form epoxide rings. Various oxidizing agents and catalytic systems have been explored to control the regioselectivity and stereoselectivity of this reaction.

Hydrogen peroxide is a common oxidant used for the epoxidation of 1,5,9-cyclododecatriene to yield 1,2-epoxy-5,9-cyclododecadiene (ECDD). scirp.orgmdpi.comresearchgate.net The reaction can be performed using phase transfer catalysts (PTC) in the presence of a catalytic system like H₃PW₁₂O₄₀/Aliquat 336. researchgate.net The selectivity of this transformation is influenced by parameters such as stirring speed, temperature, solvent nature and concentration, and the molar ratios of reactants and catalyst components. researchgate.netresearchgate.net For instance, in the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene, a high conversion and selectivity to ECDD can be achieved by carefully controlling these parameters. researchgate.net

Titanium-based catalysts, such as Ti-MCM-41, have also been shown to be effective for the epoxidation of CDT with hydrogen peroxide. mdpi.com Studies have investigated the influence of temperature, reactant molar ratios, solvent type and composition, and catalyst content on the reaction course. Remarkably high selectivity (approximately 100 mol%) for ECDD has been reported under optimized conditions, albeit at a moderate CDT conversion. mdpi.com The choice of solvent, for example, isopropyl alcohol versus acetonitrile, can significantly affect the conversion and selectivity. mdpi.com

The epoxidation of cis,trans,trans-1,5,9-cyclododecatriene with peracids, like peracetic acid, preferentially targets the trans-double bonds, showing high selectivity for the formation of the trans-epoxide. Subsequent hydrolysis of the epoxide ring under acidic or basic conditions yields the corresponding vicinal diol in high yield.

Computational analyses have provided insights into the additional strain experienced by the epoxide ring in macrocyclic systems like epoxy-cyclododecadiene due to conformational constraints of the large ring. This inherent strain influences the reactivity and can be exploited for selective chemical transformations.

Dihydroxylation and Related Vicinal Functionalizations

The dihydroxylation of this compound and its precursors is a crucial method for introducing vicinal diol functionalities. These diols are versatile intermediates for further synthetic modifications.

The synthesis of cis,trans-5,9-cyclododecadiene-cis-1,2-diol (B1417964) is typically achieved through the dihydroxylation of cis,trans-5,9-cyclododecadiene. This transformation can be carried out using classic reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The reaction proceeds through a cyclic intermediate, an osmate or manganate (B1198562) ester, which is then hydrolyzed to produce the cis-diol.

Studies on the addition reactions of cis,trans,trans-1,5,9-cyclododecatriene with cis-addition reagents have shown that the initial attack preferentially occurs at one of the trans double bonds. For example, reaction with osmium tetroxide or potassium permanganate at room temperature yields cis-5,trans-9-cyclododecadiene-trans-1,2-diol with high selectivity. researchgate.net

The resulting diols can undergo further reactions. For instance, the hydroxyl groups can be oxidized to ketones or carboxylic acids, or they can be substituted with other functional groups. Hydrogenation of 1,2-dihydroxy-5,9-cyclododecene over a Ni-SiO₂ catalyst can lead to a mixture of products including 1-hydroxycyclododecanone and 1,2-dihydroxycyclododecane. chemicalbook.com

Halogenation and Hydrohalogenation Studies

Information regarding the specific halogenation and hydrohalogenation of this compound is limited in the provided search results. However, general information on the halogenation of related compounds is available. For example, butyl rubber undergoes halogenation, and a detailed description of this process is available in the literature. epo.org While not directly about this compound, this indicates that halogenation is a viable functionalization strategy for cyclic olefins.

Green Chemistry Approaches and Sustainable Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to develop more environmentally friendly processes.

One approach focuses on the use of greener oxidants and catalysts for the epoxidation of 1,5,9-cyclododecatriene. An eco-friendly synthesis of cyclododecanone (B146445) from CDT has been reported, which involves a three-step process. scirp.orgscirp.org The first step is the selective epoxidation of CDT with hydrogen peroxide, a relatively benign oxidizing agent, using a hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate catalyst in water as the solvent. scirp.orgscirp.org This is followed by hydrogenation of the resulting epoxycyclododecadiene over a Raney nickel catalyst to produce cyclododecanol (B158456). scirp.orgscirp.org The final step is the oxidation of cyclododecanol to cyclododecanone, again using hydrogen peroxide and the same heteropolyphosphatotungstate catalyst. scirp.orgscirp.org

The partial hydrogenation of 1,5,9-cyclododecatriene to this compound has also been a subject of investigation for improving sustainability. The use of polyols, such as 2,3-butanediol, as both a hydrogen donor and a modifier in the liquid-phase catalytic hydrogenation of CDT has been shown to significantly increase the selectivity towards the diene. google.com This method is reported to improve the yield of this compound compared to previous hydrogenation methods. google.com

Reaction Mechanisms and Chemoselective Transformations of 1,5 Cyclododecadiene

Mechanistic Investigations of Olefin Reactions in 1,5-Cyclododecadiene (B94798)

The olefinic functionalities in this compound undergo a variety of reactions, with their mechanisms and the resulting product selectivity being subjects of detailed study.

Catalytic Hydrogenation Pathways and Product Selectivity

Catalytic hydrogenation of cyclododecadienes, including this compound, involves the addition of hydrogen to the double bonds, typically in the presence of a metal catalyst such as palladium or nickel. The process can occur in a stepwise manner, leading to partially hydrogenated products like cyclododecene (B75492) before full saturation to cyclododecane (B45066). The selectivity of hydrogenation, meaning the preferential saturation of one double bond over the other or the formation of specific isomers, is highly dependent on the catalyst and reaction conditions.

For instance, the hydrogenation of 1,5,9-cyclododecatriene (B1592173) (which contains the 1,5-diene system as part of its structure) over Pd/Al₂O₃ catalysts has been studied, showing the consecutive formation of cyclododecadiene, cyclododecene, and cyclododecane. researchgate.net Studies using nickel nanoparticles supported on NaX zeolite have achieved nearly 100% yield of cyclododecane from 1,5,9-cyclododecatriene under specific conditions. colab.ws The use of catalysts with regular pore systems, such as palladium on alumina (B75360) prepared by anodic oxidation, has demonstrated that the pore length of the catalyst can influence selectivity, with shorter pore lengths favoring the formation of cyclododecene at high conversions. researchgate.net

The mechanism generally involves the adsorption of the alkene and hydrogen onto the catalyst surface, followed by sequential addition of hydrogen atoms to the double bond. Different catalysts can favor different adsorption modes or activation pathways, leading to variations in selectivity.

Metathesis Reactions and Ring Transformations

Olefin metathesis is a powerful tool for the rearrangement and functionalization of alkenes, including cyclic dienes like this compound. These reactions, catalyzed by transition metal complexes (e.g., based on tungsten), can lead to ring-opening polymerization or ring-closing metathesis, resulting in different cyclic or polymeric structures. researchgate.net

For example, ring-opening metathesis polymerization of substituted cyclododecadiene derivatives has been investigated to create polymers with controlled microstructures. researchgate.net While the provided information does not detail specific metathesis mechanisms for this compound itself, the general principle involves the formation of a metallacycle intermediate between the catalyst and the alkene, followed by cleavage and reformation of double bonds. The outcome (ring opening vs. ring closing) is influenced by factors such as ring size, concentration, and catalyst choice.

Oxidation Mechanisms and By-product Formation

Oxidation of this compound can yield various products depending on the oxidizing agent and reaction conditions. Epoxidation, the conversion of a double bond to an epoxide ring, is a common transformation. smolecule.comchembk.com This reaction can be catalyzed by agents such as hydrogen peroxide or peracids. smolecule.com For instance, the epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide has been studied, yielding epoxycyclododecadiene. researchgate.netmdpi.com

Studies on the uncatalyzed oxidation of 1,5,9-cyclododecatriene with molecular oxygen have shown the formation of epoxycyclododecadiene and cyclododecatryl hydroperoxide, with a strong selectivity towards the epoxide under certain conditions. researchgate.netacs.org This uncatalyzed oxidation proceeds via a radical mechanism. researchgate.net

By-product formation in oxidation reactions can arise from further reactions of the initial products or from alternative reaction pathways. For example, in the epoxidation of cyclododecatriene, further oxidation of epoxycyclododecadiene to diepoxide can occur with excess hydroperoxide. researchgate.net The discovery of unexpected by-products, such as tricyclic and tetracyclic hydrocarbons, in the synthesis of cyclododecatriene (a precursor to cyclododecadiene) highlights the complexity of reaction mechanisms and potential side reactions in cyclic systems. colab.wsresearchgate.net

Cycloaddition Reactions and Their Stereochemical Implications

Cycloaddition reactions involve the formation of a cyclic adduct through the concerted or step-wise joining of two or more unsaturated molecules. The presence of two double bonds in this compound makes it a potential reactant in various cycloaddition processes, such as Diels-Alder reactions. The stereochemistry of the starting diene and dienophile plays a crucial role in determining the stereochemical outcome of the cycloaddition product. msu.eduvulcanchem.commdpi.comlibretexts.org

While specific examples of cycloaddition reactions involving this compound were not extensively detailed in the search results, the general principles of cycloaddition chemistry apply. The regioselectivity and stereoselectivity of these reactions are governed by factors such as the electronic properties of the diene and dienophile, steric effects, and reaction conditions (e.g., temperature and pressure). libretexts.orgnumberanalytics.com The stereospecificity of many cycloaddition reactions means that the stereochemistry of the reactants is directly translated into the stereochemistry of the product. msu.edu

Transannular Interactions and Rearrangement Processes in this compound Systems

Transannular interactions occur between non-adjacent atoms or groups across a ring system, particularly in medium-sized rings (8-11 carbons), due to the close proximity enforced by the cyclic structure. wikipedia.orgscripps.edu While this compound is a 12-membered ring, which generally exhibits less transannular strain compared to smaller rings, such interactions can still influence its conformation and reactivity, potentially leading to transannular reactions or rearrangements. wikipedia.orgrsc.org

Rearrangement processes in cyclic dienes can be triggered by various conditions, such as exposure to acid or heat, and can involve hydride shifts, alkyl shifts, or transannular cyclizations. researchgate.net The specific structural features of this compound, including the position of the double bonds, can influence the likelihood and nature of such rearrangements. Although detailed mechanisms of transannular rearrangements specifically for this compound were not prominently featured in the search results, related cyclododecatriene systems have shown complex rearrangement pathways involving transannular cyclization. researchgate.net

Kinetic and Thermodynamic Aspects of this compound Reactivity

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for controlling product distribution and optimizing reaction conditions. Kinetic studies provide information about reaction rates and activation energies, while thermodynamic data relate to the relative stability of reactants, intermediates, and products. masterorganicchemistry.comscispace.com

For example, kinetic studies on the uncatalyzed oxidation of cyclododecatriene (containing the 1,5-diene unit) with molecular oxygen revealed autocatalytic behavior and allowed for the determination of activation energies. acs.org The reaction kinetics and selectivity in catalytic hydrogenation of cyclododecatriene have also been investigated, with kinetic models developed to describe the reaction pathways in different reactor types. researchgate.netresearchgate.net

The relative stability of different isomers of cyclododecadiene and its reaction products can influence the thermodynamic outcome of a reaction. Under conditions of thermodynamic control, the most stable product will be favored. This is in contrast to kinetic control, where the product formed fastest is dominant. masterorganicchemistry.com The interplay between kinetic and thermodynamic factors is essential for achieving high selectivity in the transformations of this compound.

Data Table: Selected Reactions and Conditions

Reaction TypeSubstrate (Related)Catalyst/ConditionsKey Products (Related)Selectivity/Yield (Related)Source
Hydrogenation1,5,9-CyclododecatrieneNi nanoparticles on NaX zeoliteCyclododecane~100% yield colab.ws
Hydrogenation1,5,9-CyclododecatrienePd/Al₂O₃ (varying pore length)Cyclododecadiene, Cyclododecene, CyclododecaneSelectivity depends on pore length researchgate.net
Oxidation (Epoxidation)1,5,9-CyclododecatrieneH₂O₂ / Ti-MCM-411,2-Epoxy-5,9-cyclododecadiene (ECDD)Up to ~100% selectivity for ECDD mdpi.com
Oxidation (Uncatalyzed)1,5,9-CyclododecatrieneMolecular OxygenEpoxycyclododecadiene, Cyclododecatryl hydroperoxideStrong selectivity toward epoxide acs.org
Cyclo-oligomerizationButadiene + Ethylene (B1197577) (1:2)Ni/P(OPh)₃ based catalyst systemThis compoundFormation of this compound juniperpublishers.com

Catalysis and Polymer Chemistry of 1,5 Cyclododecadiene

1,5-Cyclododecadiene (B94798) as a Monomer in Advanced Polymer Systems

This compound serves as a valuable monomer in the creation of sophisticated polymer architectures through various polymerization techniques. Its incorporation into polymer chains can significantly influence the final material's properties.

Ring-Opening Metathesis Polymerization (ROMP) Applications

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing cyclic olefins, and this compound is a suitable monomer for this process. The polymerization proceeds via the cleavage and reformation of the double bonds within the cyclic structure, leading to linear polymers with unsaturated backbones.

One notable example involves the ROMP of 9-phenyl-1,5-cyclododecadiene. juniperpublishers.com This polymerization results in a polymer with a unique microstructure, where the phenyl groups are incorporated into the polymer backbone. The presence of these bulky side groups can significantly alter the physical and thermal properties of the resulting material. The use of specific Grubbs-type ruthenium carbene complexes as catalysts is crucial for controlling the polymerization process and the properties of the final polymer. google.com

Monomer Polymerization Method Key Feature Potential Application
9-phenyl-1,5-cyclododecadieneROMPIncorporation of phenyl groups into the polymer backboneSpecialty elastomers

Radical and Coordination Polymerization Studies

Beyond ROMP, this compound and its derivatives can be polymerized through radical and coordination polymerization mechanisms. arsdcollege.ac.inuomustansiriyah.edu.iq Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, allows for the synthesis of polymers with controlled stereochemistry. uomustansiriyah.edu.iq This control over the polymer's microstructure is essential for tailoring its properties, such as crystallinity and mechanical strength.

Radical polymerization of this compound can also be initiated, although it may lead to more complex and branched structures due to the presence of two reactive double bonds. The choice of initiator and reaction conditions plays a critical role in directing the polymerization and the final polymer architecture.

Copolymerization and Material Property Modulation

Copolymerization of this compound with other monomers is a key strategy for modulating the properties of the resulting materials. ontosight.aiiupac.org By incorporating this compound into a polymer chain alongside other monomers, it is possible to fine-tune characteristics such as flexibility, thermal stability, and chemical resistance.

For instance, the copolymerization of this compound with ethylene (B1197577) can yield copolymers with a unique combination of properties derived from both monomers. google.com The cyclic units from this compound can introduce rigidity and improve the thermal properties of the polyethylene (B3416737) chain, while the ethylene units provide flexibility. The ratio of the two monomers is a critical parameter for controlling the final properties of the copolymer.

The introduction of functional groups into the this compound monomer prior to polymerization can also be used to impart specific functionalities to the final polymer. For example, the use of a methoxy-substituted this compound derivative can alter the polymer's polarity and surface properties. ontosight.aiontosight.aiontosight.ai

This compound Derivatives in Ligand Design and Asymmetric Catalysis

The stereochemically rich framework of this compound makes it an excellent starting point for the design of chiral ligands for asymmetric catalysis. ontosight.aiiupac.org These ligands can coordinate to a metal center, creating a chiral environment that can induce high stereoselectivity in a variety of chemical transformations.

Design and Synthesis of Chiral this compound-Based Ligands

The synthesis of chiral ligands based on the this compound scaffold often begins with the stereoselective functionalization of the diene. One common approach is the dihydroxylation of this compound to produce cis,trans-5,9-cyclododecadiene-cis-1,2-diol (B1417964). This diol, with its defined stereochemistry, can then be further modified to introduce phosphine, amine, or other coordinating groups, resulting in a chiral ligand. fluorochem.co.uk

The synthesis of (1R,2S,5Z*,9E)-5,9-cyclododecadiene-1,2-diol is another example of creating a chiral building block from the diene, which can be used in the development of chiral ligands for asymmetric catalysis. ontosight.ai The specific arrangement of the hydroxyl groups and the double bonds provides a rigid and well-defined chiral environment.

Application in Homogeneous and Heterogeneous Catalytic Systems

Ligands derived from this compound have found applications in both homogeneous and heterogeneous catalysis. iupac.org In homogeneous catalysis, these chiral ligands are used in solution with a metal precursor to form an active catalyst for reactions such as asymmetric hydrogenation, allylic alkylation, and hydroformylation. uni-freiburg.de The goal is to achieve high enantioselectivity, leading to the preferential formation of one enantiomer of the product. mdpi.com

For heterogeneous catalysis, these chiral ligands can be immobilized on a solid support, such as silica (B1680970) or a polymer resin. colab.wsresearchgate.net This "heterogenization" of the catalyst offers several advantages, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling. acs.orgcardiff.ac.uk The performance of these heterogeneous catalysts depends on the nature of the support, the method of immobilization, and the specific chiral ligand used.

Research has shown that catalysts based on this compound derivatives can be effective in a range of reactions. For example, iridium complexes containing chiral ligands have been used for enantioselective synthesis with high yields and enantiomeric excesses. The development of new ligands and catalytic systems based on this compound continues to be an active area of research. juniperpublishers.comresearchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Structural Units

Following a comprehensive review of available scientific literature, there is currently no published research detailing the synthesis or characterization of metal-organic frameworks (MOFs) or coordination polymers that specifically incorporate structural units derived from this compound.

The construction of MOFs and coordination polymers relies on the use of organic ligands that possess specific functional groups, such as carboxylates, pyridines, or amines, which can coordinate to metal ions or clusters to form extended, often porous, networks. researchgate.netnih.govuab.cat These ligands, also known as linkers or struts, are crucial in defining the topology and properties of the resulting framework. mdpi.comnih.gov The search for novel ligands is a continuous effort in this field to create new materials with tailored functionalities for applications in gas storage, separation, catalysis, and sensing. frontiersin.orgfrontiersin.orgmdpi.com

For this compound to be utilized as a primary building block in a MOF or coordination polymer, it would need to be chemically modified to include such coordinating functional groups. This process, known as functionalization, would transform the aliphatic diene into a multitopic ligand capable of bridging metal centers. While the functionalization of organic molecules to create bespoke ligands is a common strategy in the design of MOFs, rsc.orgmdpi.com there are no specific examples in the accessible literature where derivatives of this compound have been employed for this purpose.

Research in the field of MOFs and coordination polymers is extensive, with a vast number of organic linkers being explored, ranging from simple aromatic dicarboxylic acids to complex, custom-synthesized molecules. ossila.comresearchgate.netmdpi.comscirp.org However, the focus has predominantly been on rigid aromatic or heterocyclic backbones to ensure the formation of stable, porous structures. The inherent flexibility of the twelve-membered ring of a cyclododecadiene derivative might present challenges in achieving the desired crystalline order and rigidity in the final framework.

Therefore, at present, the topic of MOFs and coordination polymers based on this compound remains an unexplored area of chemical research.

Advanced Spectroscopic and Analytical Methodologies for 1,5 Cyclododecadiene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed insights into the connectivity, stereochemistry, and conformational dynamics of 1,5-cyclododecadiene (B94798) systems. numberanalytics.com Both ¹H and ¹³C NMR are employed to map the chemical environment of each nucleus within the molecule. numberanalytics.com

The flexible 12-membered ring of cyclododecadiene allows for a multitude of conformations. Dynamic NMR spectroscopy, particularly at low temperatures, can "freeze out" these conformations, allowing for their individual study. For instance, in a study of trans-cyclododecene, low-temperature ¹³C NMR revealed the presence of four distinct conformations, three with C₁ symmetry and one with C₂ symmetry. nih.gov The populations of these conformers were determined, providing a detailed picture of the conformational landscape. nih.gov

Two-dimensional NMR techniques are invaluable for complex structures. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbons, respectively. mdpi.com For more intricate stereochemical problems, Nuclear Overhauser Effect (NOE) based experiments, like NOESY and ROESY, provide information on the spatial proximity of nuclei, which is crucial for determining the relative stereochemistry and preferred conformations in solution. numberanalytics.commdpi.com

For example, in the analysis of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, ¹H NMR and NOESY were used to determine the probable conformation of the molecules in solution. mdpi.com Similarly, the stereochemistry of complex molecules like canadensolide (B1215938) was successfully determined using NMR, where the coupling constants between protons provided the necessary structural information. oup.com

Table 1: Representative NMR Data for Cyclododecane (B45066) Derivatives

CompoundNucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Reference
trans-1,2-cyclododecanediol¹H (OH)3.45broad singlet-
trans-1,2-cyclododecanediol¹³C (C-OH)72.8--
trans-1,2-cyclododecanediol¹³C (methylene)28.1–35.4--

Mass Spectrometry Techniques for Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. nist.gov It is also instrumental in identifying unknown compounds and monitoring the progress of chemical reactions. numberanalytics.com

Electron ionization (EI) is a common method that provides a reproducible fragmentation pattern, often referred to as a molecular fingerprint, which can be compared against spectral libraries for compound identification. nih.gov For instance, the NIST WebBook provides the mass spectrum of (Z,Z)-1,5-cyclododecadiene. nist.gov

For more complex mixtures or for the analysis of reaction intermediates, "soft" ionization techniques such as Electrospray Ionization (ESI) and Desorption Chemical Ionization (DCI) are often coupled with tandem mass spectrometry (MS/MS). cuny.eduresearchgate.net These methods are less likely to cause extensive fragmentation, often preserving the molecular ion. MS/MS allows for the isolation of a specific ion and its subsequent fragmentation, providing detailed structural information. researchgate.net This is particularly useful in reaction monitoring, where it can be used to identify reactants, intermediates, and products. numberanalytics.com

High-resolution mass spectrometry (HRMS), often coupled with techniques like Orbitrap, provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Structural Characterization and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. kurouskilab.comd-nb.infoedinst.com These methods are non-destructive and can be used for both qualitative and quantitative analysis. researchgate.net

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. edinst.com Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying the presence of groups like C=C double bonds, C-O bonds in epoxides, and O-H bonds in alcohols. kurouskilab.com For example, in 9,10-epoxy-1,5-cyclododecadiene (B1580912), IR spectroscopy reveals characteristic absorption bands for both the epoxide and the alkene functionalities.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. d-nb.info A key advantage of Raman is its low interference from water, making it suitable for studying reactions in aqueous media. kurouskilab.com Vibrations that involve a change in the polarizability of the molecule are Raman active. edinst.com Therefore, symmetric vibrations, such as the C=C stretching in the double bonds of this compound, often give strong Raman signals. spectroscopyonline.com

Together, IR and Raman provide a more complete picture of the vibrational modes of a molecule. spectroscopyonline.com They can be used to monitor the progress of reactions, such as the epoxidation of 1,5,9-cyclododecatriene (B1592173), by observing the appearance of bands corresponding to the product and the disappearance of bands from the starting material. mdpi.com

Table 2: Key Vibrational Frequencies for Functional Groups in Cyclododecadiene Derivatives

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
C=C (alkene)Stretching1640-16801640-1680 (strong)
C-H (alkene)Stretching3010-31003010-3100
C-H (alkane)Stretching2850-29602850-2960
C-O (epoxide)Asymmetric stretch~1250
O-H (alcohol)Stretching3200-3600 (broad)

X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives

For derivatives of this compound that can be crystallized, X-ray diffraction analysis can unambiguously establish their stereochemistry and conformation. For example, the molecular geometry of cis-1,2-cyclododecanediol (B11760654) was confirmed by X-ray crystallography, revealing a puckered conformation that alleviates torsional strain. The analysis provided detailed geometric parameters, including C-C-O bond angles and the O-H···O torsion angle, which indicated intramolecular hydrogen bonding.

The structural data obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of these compounds and can be used to rationalize their reactivity and spectroscopic properties. While obtaining suitable crystals can be a challenge, the detailed structural information it provides is unparalleled.

Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. birchbiotech.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods used for the analysis of this compound and its derivatives. drawellanalytical.com

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. birchbiotech.com The components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. nih.govbirchbiotech.com GC-MS allows for the quantification of individual components in a mixture and the identification of impurities. birchbiotech.com

High-performance liquid chromatography is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally unstable. drawellanalytical.com Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. nih.gov HPLC is particularly useful for the analysis of polar derivatives of this compound. When coupled with detectors like a diode array detector (DAD) or a mass spectrometer (LC-MS), HPLC can provide both quantitative and structural information. nih.gov LC-MS is often the method of choice for analyzing complex mixtures and for diastereomer-specific analysis, as it can resolve stereoisomers without the thermal degradation that can occur in GC. researchgate.net

Table 3: Comparison of Chromatographic Methods for this compound Analysis

TechniquePrincipleAnalytesAdvantagesDisadvantages
GC-MS Separation based on volatility and interaction with stationary phase; detection by mass spectrometry.Volatile and thermally stable compounds.High sensitivity, excellent for trace analysis, provides structural information (MS). nih.govdrawellanalytical.comNot suitable for non-volatile or thermally labile compounds, may require derivatization. drawellanalytical.com
HPLC Separation based on partitioning between liquid mobile phase and solid stationary phase.Wide range of compounds, including non-volatile and thermally unstable.High versatility, applicable to a broad range of polarities, can resolve stereoisomers. nih.govHigher operational costs due to solvent consumption. drawellanalytical.com

Computational Chemistry and Theoretical Investigations of 1,5 Cyclododecadiene

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemistry calculations are fundamental in describing the electronic structure of molecules, which in turn dictates their chemical reactivity. These studies involve solving the Schrödinger equation for the molecule to obtain its wavefunction and energy levels. Analyzing the electronic structure of 1,5-cyclododecadiene (B94798) through quantum chemical methods can reveal the distribution of electron density, the nature of the double bonds, and potential sites for chemical attack. Concepts such as molecular orbitals, frontier orbital theory (HOMO-LUMO analysis), and partial atomic charges are derived from these calculations and are essential for understanding how this compound interacts with other molecules and undergoes reactions. The electronic behavior of atoms and molecules and its link to chemistry are key areas explored by quantum chemistry. uclouvain.be

Quantum chemical studies can also investigate the reactivity of this compound towards various reagents. For instance, they can model the initial steps of reactions such as epoxidation or hydrogenation, calculating activation energies and transition states to predict reaction feasibility and pathways. While specific detailed computational studies solely focused on the epoxidation mechanism of this compound were not explicitly found in the search results, quantum chemical studies are generally employed to model such mechanisms by calculating activation energies and transition states. The understanding of electronic structure and chemical reactivity is a core application of quantum chemistry. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules, including their conformational flexibility and how they navigate reaction pathways over time. For a flexible molecule like this compound, which can exist in various conformations due to its large ring size, MD simulations can provide insights into the relative stabilities of these conformers and the barriers to interconversion between them.

MD simulations can also be used to study reaction pathways by simulating the movement of atoms during a chemical transformation. This can help in understanding how reactants approach each other, how bonds are broken and formed, and the role of solvent or catalyst in the reaction process. While the search results did not provide specific MD simulation studies focused exclusively on the conformational analysis or reaction pathways of this compound itself, MD simulations are a standard technique used in computational chemistry to study molecular flexibility and reaction dynamics. For example, MD simulations have been used to analyze the flexibility of proteins and the dynamics of protein-ligand complexes in the context of in silico studies involving other compounds, demonstrating the applicability of the method to complex systems. aimspress.comaimspress.com

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Properties and Reaction Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that focuses on the electron density to calculate the electronic structure and properties of molecules. DFT is particularly valuable for larger molecules like this compound due to its computational efficiency compared to some other high-level quantum chemistry methods.

DFT can be applied to predict various spectroscopic properties of this compound, such as vibrational frequencies (IR and Raman spectroscopy), NMR chemical shifts, and UV-Vis absorption spectra. Comparing predicted spectra with experimental data can help confirm the structure and conformation of the molecule. DFT can also be used to determine the structure and spectroscopic properties of compounds. pwr.edu.pl

Furthermore, DFT is extensively used to calculate reaction energetics, including reaction energies, activation barriers, and heats of reaction. These calculations are crucial for understanding the thermodynamics and kinetics of reactions involving this compound. For instance, DFT can be used to predict activation energies for different reaction pathways, helping to explain observed selectivity. Computational modeling, such as DFT, can be used to predict activation energies. DFT calculations have been used in studies involving cyclododecanediol (B12658253) derivatives to understand energetic preferences of conformers. DFT is a method for determining the structure and spectroscopic properties of molecules and understanding reaction activities. pwr.edu.pl

In Silico Modeling for Structure-Activity Relationship (SAR) Exploration

In silico modeling, particularly in the context of Structure-Activity Relationship (SAR) exploration, involves using computational methods to find relationships between the chemical structure of compounds and their biological or chemical activity. While this compound itself might not be the primary focus of typical SAR studies in drug discovery, in silico approaches can be applied to understand how structural modifications to this compound or its derivatives might affect their reactivity or interaction with other molecules.

In silico studies can involve techniques like molecular docking, which predicts how a molecule binds to a target site, and QSAR (Quantitative Structure-Activity Relationship) modeling, which builds mathematical models correlating structural descriptors with activity. Although the search results did not provide specific SAR studies focused on this compound in isolation, this compound has been identified as one of the compounds in in silico studies exploring potential biological activities of natural product extracts. aimspress.comaimspress.comaimspress.com These studies demonstrate the application of in silico methods, including the assessment of drug-likeness and docking, to analyze the properties and potential interactions of compounds like this compound within a biological context. aimspress.comaimspress.comaimspress.com

Predictive Computational Models for Reaction Selectivity and Catalytic Performance

Predictive computational models are developed to forecast the outcome of chemical reactions, particularly regarding selectivity (e.g., regioselectivity, stereoselectivity) and the performance of catalysts. For reactions involving this compound, computational models can help predict which of the two double bonds is more likely to react, or which stereoisomer will be preferentially formed under specific conditions.

These models often integrate insights from quantum chemical calculations (for reaction barriers and intermediates) and sometimes molecular dynamics simulations (for exploring reaction pathways and catalyst-substrate interactions). They can be used to screen potential catalysts computationally before experimental synthesis and testing, potentially saving time and resources. Computational modeling can be used to predict activation energies, which are crucial for understanding reaction selectivity. The concept of "degree of rate control" is a mathematical approach used in catalysis research to identify intermediates and transition states that control the reaction rate, providing insights for catalyst improvement. osti.gov While specific predictive models for this compound's reaction selectivity or catalytic performance were not detailed in the search results, computational modeling is a recognized approach for investigating and predicting catalytic activity and selectivity in various chemical transformations, including those involving cyclic dienes. researchgate.netnih.govdrhazhan.com

Industrial and Emerging Research Applications of 1,5 Cyclododecadiene

Role of 1,5-Cyclododecadiene (B94798) in Specialty Chemical Synthesis

This compound is a cornerstone for producing high-value chemical products, particularly as a precursor to essential monomers for polyamides and as an intermediate in the synthesis of complex organic molecules for the fragrance industry.

Precursors for Dodecanedioic Acid and Laurolactam Production

This compound is a key intermediate in the multi-step synthesis of dodecanedioic acid (DDDA) and laurolactam, the respective monomers for Nylon 6,12 and Nylon 12. The industrial process typically begins with 1,5,9-cyclododecatriene (B1592173) (CDT), which is partially hydrogenated to yield cyclododecadiene and subsequently cyclododecene (B75492). google.comresearchgate.net

The general pathway involves the conversion of these C12 cyclic olefins into cyclododecanone (B146445), a critical intermediate. google.comscirp.org From cyclododecanone, two distinct routes lead to the final monomers:

Dodecanedioic Acid (DDDA): Cyclododecanone can be oxidized, often using nitric acid, to cleave the ring and form dodecanedioic acid. atamanchemicals.comgoogle.com This dicarboxylic acid is a crucial component, along with a diamine, for producing high-performance polyamides like Nylon 6,12, which are valued for their mechanical properties and low moisture absorption. google.comatamanchemicals.com

Laurolactam: Cyclododecanone is converted to cyclododecanone oxime through a reaction with a hydroxylamine (B1172632) salt. google.comudel.edu This oxime then undergoes a Beckmann rearrangement to yield laurolactam, the monomer for Nylon 12. google.comgoogle.comudel.edu Nylon 12 is known for its excellent impact strength, chemical resistance, and dimensional stability. researchgate.net

The synthesis pathway often starts from the more readily available 1,5,9-cyclododecatriene (CDT), which is converted to intermediates like 1,2-epoxy-5,9-cyclododecadiene (ECDD) and then to cyclododecanone. researchgate.netresearchgate.netresearchgate.net

Table 1: Synthesis Pathway from Cyclododecadiene Intermediates to Polyamide Monomers

Starting Material/IntermediateKey Transformation StepProductEnd-Use
1,5,9-Cyclododecatriene (CDT)Partial HydrogenationThis compound / CyclododeceneIntermediate
Cyclododecadiene / CyclododeceneOxidation / IsomerizationCyclododecanoneKey Intermediate google.comscirp.org
CyclododecanoneReaction with Hydroxylamine, then Beckmann RearrangementLaurolactamMonomer for Nylon 12 google.comgoogle.com
CyclododecanoneRing-Opening OxidationDodecanedioic AcidMonomer for Nylon 6,12 google.comatamanchemicals.com

Intermediates for Fragrance and Flavor Compound Synthesis

The C12 cyclic structure of this compound and its derivatives is a valuable scaffold for creating synthetic fragrances, particularly those with musk, woody, and earthy notes. researchgate.netmdpi.com The double bonds in the ring allow for various chemical modifications, leading to a diverse range of aromatic compounds.

Key research findings and applications include:

Epoxidized Derivatives: 1,2-Epoxy-5,9-cyclododecadiene (ECDD), which can be synthesized from cyclododecatriene, is itself used as a fragrance ingredient with an earthy, musky scent. researchgate.netmdpi.com It also serves as a precursor for other fragrance compounds like 4,8-cyclododecadienone, which has a woody-musky character. researchgate.netmdpi.com

Ethers and Acetals: Derivatives such as 9-methoxy-1,5-cyclododecadiene and 9-ethoxy-1,5-cyclododecadiene have been identified as chemical intermediates, with related ether and acetal (B89532) derivatives of cyclododecadienol being developed and patented as novel perfuming ingredients. google.com These modifications alter the olfactory properties of the core C12 ring structure.

Table 2: this compound Derivatives in Fragrance Synthesis

Derivative of this compoundType of CompoundReported Scent ProfileReference
1,2-Epoxy-5,9-cyclododecadiene (ECDD)EpoxideEarthy, Musky researchgate.netmdpi.com
4,8-Cyclododecadienone (from ECDD)KetoneWoody, Musky researchgate.netmdpi.com
9-Methoxy-1,5-cyclododecadieneEtherIntermediate google.com
9-(1-Ethoxyethoxy)cyclododeca-1,5-dieneAcetalPerfuming Ingredient google.com

Advanced Materials Science Applications

In materials science, this compound and its derivatives are utilized to create polymers, coatings, and additives with specific, high-performance characteristics. The ability to functionalize the molecule at its double bonds allows for the tailoring of material properties.

Polymeric Materials with Tailored Properties

Cyclododecadiene derivatives serve as important monomers and crosslinking agents in polymer chemistry. ontosight.ai Their incorporation into polymer chains can significantly enhance mechanical and thermal properties.

Crosslinking Agents: Epoxidized versions, such as 9,10-epoxy-1,5-cyclododecadiene (B1580912) and 1,2-epoxy-5,9-cyclododecadiene (ECDD), are particularly useful as crosslinking agents. The reactive epoxide groups can form robust networks within a polymer matrix, improving thermal stability and chemical resistance.

Specialty Polymers: Polymers made using ECDD as an additive for crosslinking have found applications in advanced materials, including components for lithium-ion batteries, capacitors, and cross-linked acrylic rubbers. researchgate.netmdpi.com

Coatings and Additives Development

The functionalization of this compound leads to the development of specialty coatings and additives. These materials leverage the unique C12 structure to impart desired surface properties or enhance the performance of bulk materials.

Functional Coatings: Derivatives of this compound are used to produce functional coatings. For instance, polymers incorporating 1,2-epoxy-5,9-cyclododecadiene are used in the formulation of antistatic and antibacterial coatings. researchgate.netmdpi.com

Additives: Methoxy-substituted derivatives of cyclododecadiene are noted for their potential use in hydrophobic coatings due to their reduced electrophilicity and increased hydrophobicity. It is also listed as a thermoplastics and coatings additive. govinfo.gov

Environmental Chemistry and Sustainable Processing of this compound

As industrial chemistry shifts towards more sustainable practices, research has focused on developing greener and more efficient synthesis routes for this compound and its valuable derivatives. These efforts aim to reduce environmental impact by using less hazardous reagents and improving reaction efficiency.

Eco-Friendly Oxidation: A significant area of research is the replacement of traditional oxidants with greener alternatives. The use of hydrogen peroxide as an oxidant, often with water as a solvent, represents a more environmentally friendly approach to producing key intermediates like cyclododecanone from cyclododecatriene. scirp.orgscirp.org This method avoids the use of harsh reagents and minimizes waste.

Advanced Catalysis: The development of novel catalysts is central to sustainable processing. Phase transfer catalysis (PTC) has been shown to be an effective and economically viable method for the epoxidation of 1,5,9-cyclododecatriene using hydrogen peroxide, which is an environmentally benign process. icm.edu.pl Furthermore, heterogeneous catalysts like Ti-MCM-41 and W-SBA-15 are being investigated to facilitate easier catalyst separation and recycling, which are key principles of green chemistry. researchgate.netmdpi.com The identification of previously unknown by-products in the traditional synthesis of 1,5,9-cyclododecatriene contributes to a better understanding and potential optimization of this foundational industrial process. researchgate.net

Future Research Directions and Unexplored Potential of this compound Chemistry

While this compound is an established industrial chemical, ongoing research seeks to unlock new applications, improve synthesis efficiency, and align its production with the principles of sustainable chemistry.

Future research is focused on several key areas:

Advanced Catalysis: A significant area of research is the development of more efficient and selective catalysts for the hydrogenation of 1,5,9-cyclododecatriene to this compound and for the subsequent functionalization of the diene. colab.ws Studies are exploring heterogeneous catalysts, such as titanium silicates (Ti-MCM-41), to improve conversion rates and selectivity in epoxidation reactions using greener oxidants like hydrogen peroxide. mdpi.com Phase-transfer catalysis (PTC) is another promising technique being investigated to enhance the efficiency of epoxidation reactions, which are crucial for producing intermediates for fragrances and polymers. researchgate.neticm.edu.pl

Sustainable Synthesis Routes: The conventional production of this compound relies on butadiene, a petrochemical derivative. scirp.org Future research may explore pathways from bio-renewable feedstocks to align with green chemistry principles. Furthermore, developing eco-friendly synthesis methods for its derivatives, such as using water as a solvent and employing reusable catalysts for the production of cyclododecanone, is an active area of investigation. scirp.org

Novel Polymer Architectures: The diene functionality of this compound offers untapped potential for creating novel polymers. Research into its copolymerization with other monomers could lead to new materials with tailored properties, such as enhanced elasticity, thermal stability, or specific functionalities. ontosight.ai Exploring its use in ring-opening metathesis polymerization (ROMP) with advanced catalysts could yield well-defined polymer architectures for high-performance applications.

New Fine Chemical Intermediates: The unique 12-carbon cyclic structure of this compound makes it an attractive scaffold for synthesizing complex molecules. ontosight.ai Future research could focus on developing selective reactions to functionalize the ring, leading to new pharmaceuticals, agrochemicals, or other specialty chemicals. ontosight.aiontosight.ai The discovery of previously unknown by-products in the traditional synthesis of its precursor suggests that the full chemical potential of this C12 system is still being uncovered. researchgate.net

Table 2: Research Areas and Potential Innovations for this compound

Research Area Focus Potential Innovation
Advanced Catalysis Developing highly selective and reusable catalysts (e.g., zeolites, phase-transfer catalysts). colab.wsmdpi.com Higher yields of desired isomers, reduced waste, and lower energy consumption in synthesis and derivatization. researchgate.neticm.edu.pl
Sustainable Chemistry Exploring bio-based feedstocks and green reaction conditions (e.g., water as a solvent). scirp.org Reduced environmental impact and reliance on fossil fuels. scirp.org
Polymer Science Utilizing this compound in novel polymerization techniques like ROMP. Creation of advanced polymers with unique thermal, mechanical, and chemical properties. ontosight.aikaist.ac.kr
Fine Chemicals Using the cyclododecadiene ring as a scaffold for complex molecule synthesis. Development of new drugs, agrochemicals, and specialty materials. ontosight.ai

Q & A

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationReference Standard
GC-MSPurity assessment, fragmentationNIST MS 156740
¹H/¹³C NMRStructural confirmationδ 5.2–5.8 ppm (alkenes)
DFT SimulationsPolymer design, electronic propertiesB3LYP/6-31G* basis set

Q. Table 2. Common Synthesis Challenges and Mitigation Strategies

ChallengeMitigation StrategyEvidence Source
Low catalytic efficiencyOptimize ligand-catalyst ratios
Isomer separationChiral HPLC with cellulose-based columns
Oxidative degradationAdd radical inhibitors (e.g., BHT)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.